



# **Application Notes and Protocols for AZD-8835 in Mouse Xenograft Studies**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **AZD-8835**, a potent inhibitor of PI3Kα and PI3Kδ, in mouse xenograft models of cancer. The following sections detail dosing strategies, experimental procedures, and the underlying signaling pathways.

### Introduction

AZD-8835 is a selective inhibitor of the p110 $\alpha$  and p110 $\delta$  catalytic subunits of phosphatidylinositol 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention.[1] AZD-**8835** has shown significant anti-tumor efficacy in preclinical xenograft models, particularly those with activating mutations in the PIK3CA gene, which encodes the p110 $\alpha$  subunit.[2][3] This document outlines established protocols for evaluating **AZD-8835** in vivo, with a focus on breast cancer xenograft models.

# **AZD-8835 Dosing and Administration**

AZD-8835 is orally bioavailable and has been evaluated in mouse xenograft models using both continuous and intermittent dosing schedules.[3] The choice of dosing regimen can impact efficacy and tolerability.

### **Formulation**



For oral administration in mice, AZD-8835 is prepared as a suspension.

- Vehicle: A common vehicle is a solution of 0.5% hydroxypropyl methylcellulose (HPMC) combined with 0.1% Polysorbate 80 (Tween 80).
- Preparation: To prepare a working solution, the required amount of AZD-8835 is added to the HPMC/Tween 80 solution and mixed thoroughly to ensure a homogenous suspension. For example, to achieve a concentration of 5 mg/mL, 5 mg of AZD-8835 is added to 1 mL of the vehicle.[4]
- Administration Volume: The typical administration volume is 0.1 mL per 10 grams of mouse body weight, delivered via oral gavage.[5]

### **Dosing Regimens**

Both continuous and intermittent high-dose scheduling (IHDS) have proven effective in preclinical studies. Intermittent scheduling may offer an improved therapeutic index by allowing for higher doses that achieve greater pathway inhibition and induce apoptosis, followed by a recovery period.[3][6]

Table 1: Summary of **AZD-8835** Dosing Regimens in Mouse Xenograft Models



| Xenograft<br>Model         | Dosing<br>Schedule     | Dosage                                         | Administration<br>Route | Notes                                                            |
|----------------------------|------------------------|------------------------------------------------|-------------------------|------------------------------------------------------------------|
| BT474 (Breast<br>Cancer)   | Continuous             | 25 mg/kg, BID                                  | Oral                    | BID doses<br>administered 6-8<br>hours apart.                    |
| MCF7 (Breast<br>Cancer)    | Continuous             | 25 mg/kg, BID                                  | Oral                    | BID doses<br>administered 6-8<br>hours apart.                    |
| BT474 (Breast<br>Cancer)   | Intermittent<br>(IHDS) | 50 mg/kg, 2 days<br>on/5 days off,<br>BID      | Oral                    | High-dose intermittent scheduling.                               |
| BT474 (Breast<br>Cancer)   | Intermittent<br>(IHDS) | 100 mg/kg, Day<br>1 and 4 weekly,<br>QD or BID | Oral                    | This schedule has been shown to induce tumor regression.[1]      |
| MCF7 (Breast<br>Cancer)    | Intermittent<br>(IHDS) | 50 mg/kg, Day 1<br>and 4 weekly,<br>BID        | Oral                    | Tolerated dose in SCID mice for this model.                      |
| SKOV-3 (Ovarian<br>Cancer) | Continuous             | 6 mg/kg or 25<br>mg/kg, BID                    | Oral                    | Used for pharmacodynami c studies assessing Akt phosphorylation. |

BID: twice daily; QD: once daily; IHDS: Intermittent High-Dose Scheduling.

# **Experimental Protocols**

The following are detailed protocols for establishing common breast cancer xenograft models and conducting efficacy studies with **AZD-8835**.

### Cell Line Derived Xenograft (CDX) Establishment



#### BT474 Xenograft Model:

- Cell Culture: Culture BT474 cells in appropriate media until they reach 80-90% confluency.
- Cell Preparation: Harvest cells using trypsin and wash with sterile PBS. Resuspend the cell pellet in a 1:1 mixture of serum-free media and Matrigel.
- Implantation: Subcutaneously inject 1 x 107 BT474 cells in a volume of 100-200 μL into the flank of female immunodeficient mice (e.g., NCr-nu/nu or NSG mice).[7]
- Estrogen Supplementation: As BT474 cells are estrogen receptor-positive, implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously in the neck region 24-48 hours prior to cell inoculation to support tumor growth.[8][9]
- Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
- Treatment Initiation: Once tumors reach a predetermined size (e.g., 150-250 mm3), randomize the mice into treatment and control groups.[7][8]

#### MCF7 Xenograft Model:

- Cell Culture and Preparation: Follow the same procedure as for BT474 cells.
- Estrogen Requirement: MCF7 cells are also estrogen-dependent. Therefore, estrogen supplementation as described for the BT474 model is essential for tumor establishment.[10]
- Implantation: Inject 1-5 million MCF7 cells in Matrigel subcutaneously, typically into the mammary fat pad to create an orthotopic model which better mimics the natural tumor environment.[6][10]
- Tumor Monitoring and Treatment: Follow the same monitoring and treatment initiation procedures as for the BT474 model.

## **AZD-8835** Efficacy Study Workflow





Click to download full resolution via product page

Caption: Workflow for an in vivo efficacy study of AZD-8835.



### **Pharmacodynamic Analysis**

To confirm the mechanism of action of AZD-8835, pharmacodynamic studies are crucial.

- Tissue Collection: At specified time points after the final dose (e.g., 2, 8, or 24 hours), euthanize a subset of mice from each group.
- Tumor Excision: Immediately excise tumors, snap-freeze a portion in liquid nitrogen for Western blot analysis, and fix the remainder in formalin for immunohistochemistry (IHC).
- Western Blot: Homogenize frozen tumor samples to extract proteins. Perform Western blotting to assess the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt (at Ser473 and Thr308) and S6 ribosomal protein. A reduction in phosphorylation indicates target engagement by AZD-8835.
- Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded tumor sections to perform IHC for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3). Increased cleaved caspase-3 staining can confirm the induction of apoptosis by AZD-8835.[11]

## **Signaling Pathway**

**AZD-8835** targets the PI3K $\alpha$  and PI3K $\delta$  isoforms, thereby inhibiting the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the activation of downstream signaling cascades, primarily the Akt/mTOR pathway, leading to reduced cell proliferation, survival, and induction of apoptosis in cancer cells dependent on this pathway.





Click to download full resolution via product page

Caption: The PI3K/Akt signaling pathway and the inhibitory action of AZD-8835.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Intermittent High-Dose Scheduling of AZD8835, a Novel Selective Inhibitor of PI3Kα and PI3Kδ, Demonstrates Treatment Strategies for PIK3CA-Dependent Breast Cancers -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MCF7 Xenograft Model Altogen Labs [altogenlabs.com]
- 7. BT474 Xenograft Model Altogen Labs [altogenlabs.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for AZD-8835 in Mouse Xenograft Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605784#azd-8835-dosage-for-mouse-xenograft-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com